Cas no 27799-82-2 (1-methyl-1H-1,2,3-benzotriazol-4-amine)

1-methyl-1H-1,2,3-benzotriazol-4-amine structure
27799-82-2 structure
Product Name:1-methyl-1H-1,2,3-benzotriazol-4-amine
CAS No:27799-82-2
MF:C7H8N4
MW:148.16522026062
MDL:MFCD18262377
CID:2662319
PubChem ID:590510
Update Time:2025-04-21

1-methyl-1H-1,2,3-benzotriazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1H-1,2,3-benzotriazol-4-amine
    • STL415020
    • AKOS005169541
    • 1-Methyl-1H-benzo[d][1,2,3]triazol-4-amine
    • CBA79982
    • 1H-Benzotriazole, 4-amino-1-methyl-
    • SCHEMBL4635179
    • 1-methyl-1H-benzotriazol-4-amine
    • 4-Amino-1-methyl-1H-benzotriazole
    • 1-Methyl-1H-1,2,3-benzotriazol-4-amine #
    • 1-METHYL-1,2,3-BENZOTRIAZOL-4-AMINE
    • G62197
    • BS-37508
    • MFCD18262377
    • 1-methylbenzotriazol-4-amine
    • CS-0450581
    • 1-Methyl-1H-1,2,3-benzotriazol-4-amine, AldrichCPR
    • DB-097963
    • 27799-82-2
    • EN300-103133
    • YQOPKUFXAXHGRJ-UHFFFAOYSA-N
    • MDL: MFCD18262377
    • Inchi: 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3
    • InChI Key: YQOPKUFXAXHGRJ-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=C(C=2N=N1)N

Computed Properties

  • Exact Mass: 148.074896272Da
  • Monoisotopic Mass: 148.074896272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 368.5±15.0 °C at 760 mmHg
  • Flash Point: 176.7±20.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-methyl-1H-1,2,3-benzotriazol-4-amine Security Information

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